molecular formula C23H16N4O2 B6490785 4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one CAS No. 1357979-12-4

4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one

Cat. No.: B6490785
CAS No.: 1357979-12-4
M. Wt: 380.4 g/mol
InChI Key: MTZKBRSGMXFWCU-UHFFFAOYSA-N
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Description

4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a phthalazinone core and an oxadiazole ring, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may yield reduced forms of the compound with modified functional groups .

Scientific Research Applications

4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one is unique due to its combination of the oxadiazole ring and phthalazinone core, which imparts distinct chemical and biological properties. This combination allows the compound to interact with a broader range of molecular targets and exhibit a wider range of biological activities compared to other similar compounds .

Properties

IUPAC Name

4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c28-23-19-14-8-7-13-18(19)21(16-9-3-1-4-10-16)25-27(23)15-20-24-22(26-29-20)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZKBRSGMXFWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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